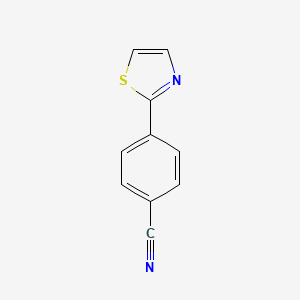

4-(1,3-Thiazol-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOYRKGGFBHUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441026 | |

| Record name | 4-(1,3-thiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672324-84-4 | |

| Record name | 4-(1,3-thiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 4-(1,3-Thiazol-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(1,3-Thiazol-2-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole moiety is a well-established privileged structure in drug discovery, known for its diverse biological activities.[1][2] The incorporation of a benzonitrile group introduces unique electronic properties and potential for further functionalization, making this scaffold a compelling starting point for the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

4-(1,3-Thiazol-2-yl)benzonitrile possesses a planar bicyclic structure, with the thiazole and benzene rings directly connected. This planarity can facilitate stacking interactions with biological targets.[3] The nitrile group is a strong electron-withdrawing group, influencing the overall electronic distribution of the molecule.

Table 1: Physicochemical Properties of 4-(1,3-Thiazol-2-yl)benzonitrile and Related Compounds

| Property | 4-(1,3-Thiazol-2-yl)benzonitrile (Predicted/Comparative) | Benzonitrile (Experimental) | 3-(1,3-Thiazol-4-yl)benzonitrile (Isomer, Experimental) |

| Molecular Formula | C₁₀H₆N₂S | C₇H₅N | C₁₀H₆N₂S |

| Molecular Weight | 186.23 g/mol | 103.12 g/mol | 186.23 g/mol [4] |

| Melting Point | Not available | -13 °C[2] | Not available |

| Boiling Point | Not available | 190.7-191.3 °C[2] | Not available |

| Solubility | Expected to be soluble in polar organic solvents. | Soluble in acetone, benzene, diethyl ether, ethanol.[2] | Not available |

| Calculated LogP | Not available | 1.56 | 2.68[4] |

| Topological Polar Surface Area (TPSA) | Not available | 23.79 Ų | 36.68 Ų[4] |

Note: Experimental data for the target compound is limited. Values are predicted based on its structure or compared with related compounds.

Synthesis of the 4-(Thiazol-2-yl)benzonitrile Scaffold

The synthesis of 2-arylthiazoles is most classically achieved through the Hantzsch thiazole synthesis . This versatile and generally high-yielding reaction involves the condensation of a thioamide with an α-haloketone.[5]

For the synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile, a plausible Hantzsch synthesis route would involve the reaction of 4-cyanothiobenzamide with a 2-haloacetaldehyde .

Caption: Figure 1. Proposed Hantzsch synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile.

A more extensively documented approach for a related isomer involves the synthesis of 4-(4-cyanophenyl)thiazole derivatives. This method utilizes α-bromo-4-cyanoacetophenone as a key intermediate.[6]

Experimental Protocol: Synthesis of 2-(2-Benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazoles[6]

This protocol describes the synthesis of a library of compounds containing the 4-(4-cyanophenyl)thiazole core, demonstrating a practical application of the Hantzsch synthesis.

Step 1: Synthesis of Thiosemicarbazones (1)

The appropriate thiosemicarbazide is reacted with a substituted aldehyde or ketone in a suitable solvent like ethanol.

Step 2: Cyclization to form the Thiazole Ring (3a-d')

-

A mixture of the required thiosemicarbazone (1.00 mmol) and α-bromo-4-cyanoacetophenone (1.00 mmol) is refluxed in absolute ethanol (20 mL) for 3 to 3.5 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using an acetone/n-hexane (1:3) mobile phase.

-

Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the final product.

Caption: Figure 2. Experimental workflow for the synthesis of 4-(4-cyanophenyl)thiazole derivatives.

Spectroscopic Characterization

The structural elucidation of 4-(1,3-Thiazol-2-yl)benzonitrile and its derivatives relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the thiazole and benzene rings. The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule. The chemical shift of the nitrile carbon is typically found in the 115-125 ppm range, while the carbons of the thiazole ring will have characteristic shifts.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.[6]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 2: Representative Spectroscopic Data for a Related Compound: 2-(2-(2-Fluorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole[6]

| Spectroscopic Data | Observed Values |

| Melting Point | 230–232 °C |

| IR (ATR) νₘₐₓ (cm⁻¹) | 3257 (N–H), 3116 (C–H), 2218 (C≡N) |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.1 (s, 1H, NH), 8.24 (s, 1H, CH=N), 8.08 (d, J = 8.4 Hz, 2H, Ar-H), 7.91 (d, J = 8.4 Hz, 2H, Ar-H), 7.82 (t, J = 7.6 Hz, 1H, Ar-H), 7.50 (s, 1H, Thiazole-H), 7.45-7.39 (m, 1H, Ar-H), 7.30-7.25 (m, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 169.1, 162.4 (d, J = 248 Hz), 151.7, 142.3, 138.4, 132.5, 131.3 (d, J = 8.0 Hz), 129.8, 126.6, 125.1 (d, J = 3.0 Hz), 121.7 (d, J = 13.0 Hz), 118.9, 116.2 (d, J = 21.0 Hz), 110.1, 109.8 |

Chemical Reactivity

The reactivity of 4-(1,3-Thiazol-2-yl)benzonitrile is dictated by the interplay of the electron-deficient thiazole ring and the electrophilic nitrile group.

-

Nitrile Group Transformations: The nitrile group can undergo a variety of chemical transformations, providing a handle for further molecular diversification.

-

Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid (4-(1,3-thiazol-2-yl)benzoic acid).

-

Reduction: The nitrile can be reduced to a primary amine (4-(1,3-thiazol-2-yl)benzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form other heterocyclic systems.

-

-

Thiazole Ring Reactivity: The thiazole ring is generally stable but can undergo electrophilic substitution, although it is less reactive than benzene. The position of substitution will be directed by the existing substituents.

Biological Activity and Potential Applications

Thiazole and its derivatives are known to exhibit a wide spectrum of biological activities, including:

A recent study on a series of 2-(2-benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazoles demonstrated significant anticancer activity against human breast (MCF-7) and colorectal (HCT-116) carcinoma cell lines.[6] Several compounds in this series exhibited GI₅₀ values in the low micromolar range, with some showing greater potency than the standard chemotherapeutic agent cisplatin.[7] These findings highlight the potential of the 4-(thiazol-2-yl)benzonitrile scaffold as a promising starting point for the development of novel anticancer agents.

Caption: Figure 3. Potential biological activities of the 4-(thiazol-2-yl)benzonitrile scaffold.

Safety and Handling

Conclusion

4-(1,3-Thiazol-2-yl)benzonitrile is a versatile heterocyclic compound with significant potential in drug discovery and development. Its synthesis can be achieved through established methods like the Hantzsch thiazole synthesis, and the presence of the nitrile group allows for a wide range of chemical modifications. The demonstrated anticancer activity of closely related analogs underscores the importance of this scaffold as a promising area for further investigation. Future research should focus on the development of efficient and scalable synthetic routes, a thorough evaluation of its physicochemical properties, and a comprehensive assessment of its biological activity profile to fully unlock its therapeutic potential.

References

- Demir-Yay, K., & Yildiz-Oren, I. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy, 25(3), 305-317.

- Khan, I., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 12(52), 33999-34011.

- Patel, K. D., et al. (2012). Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. Der Pharma Chemica, 4(3), 995-1001.

- Tavşan, Z., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 595-603.

-

ResearchGate. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]

-

RSC Publishing. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]

- Google Patents. (n.d.). US4010173A - Synthesis of 4-cyanothiazoles.

-

PubChem. (n.d.). 4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-2-ium-2-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC. Retrieved from [Link]

- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

-

ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Green Synthesis of Thiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Greener Thiazole Synthesis

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties. However, the classical synthetic routes to these valuable compounds, such as the well-known Hantzsch synthesis, often rely on harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents that generate significant chemical waste.[1][2]

In an era of increasing environmental consciousness and regulatory scrutiny, the principles of green chemistry are paramount. The development of environmentally benign synthetic methodologies is not merely an academic exercise but a critical necessity for sustainable drug discovery and development. This guide provides an in-depth exploration of modern, green synthetic routes to thiazole derivatives, focusing on practical applications and detailed protocols. We will delve into strategies that minimize environmental impact by employing alternative energy sources, green solvents, reusable catalysts, and atom-economical reaction designs.[2] These approaches offer significant advantages, including reduced reaction times, milder conditions, higher yields, and simplified purification processes.

Section 1: Microwave-Assisted Synthesis: A Paradigm of Process Intensification

Principle and Application

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions directly and efficiently. Unlike conventional heating, which relies on conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity profiles.[1] The efficiency and speed of MAOS make it an invaluable tool for high-throughput synthesis and the rapid generation of compound libraries for drug screening.

A notable application is in multicomponent reactions, where the efficiency of microwave heating can drive complex transformations in a single step. For instance, a catalyst-free, one-pot, three-component synthesis of thiazol-2-imines demonstrates the power of this technique, achieving excellent yields in a fraction of the time required by conventional methods.[1]

Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis of Thiazol-2-imines

This protocol is an adaptation of the Hantzsch thiazole synthesis, modified for green chemistry principles by eliminating the catalyst and utilizing microwave irradiation for rapid, efficient synthesis.

Workflow Overview:

Figure 1: General workflow for microwave-assisted thiazole synthesis.

Step-by-Step Methodology:

-

Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the α-haloketone (1.0 mmol), the primary amine (1.0 mmol), and potassium thiocyanate (KSCN) (1.2 mmol).

-

Reaction Execution: Seal the vial and place it in the cavity of a dedicated microwave synthesizer.

-

Irradiation: Irradiate the reaction mixture at 120 °C for 10-15 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Product Isolation: After completion, allow the vial to cool to room temperature. Add 20 mL of cold water to the reaction mixture.

-

Purification: The precipitated solid product is collected by vacuum filtration, washed with water, and dried. If necessary, the crude product can be further purified by recrystallization from ethanol.

Data Presentation:

| Entry | α-Haloketone | Primary Amine | Time (min) | Yield (%) |

| 1 | 2-Bromoacetophenone | Aniline | 10 | 92 |

| 2 | 2-Bromoacetophenone | 4-Chloroaniline | 12 | 90 |

| 3 | 2-Bromo-4'-nitroacetophenone | Aniline | 15 | 88 |

| 4 | 2-Bromo-4'-methylacetophenone | 4-Methoxyaniline | 10 | 95 |

Table 1: Representative yields for microwave-assisted synthesis of thiazol-2-imines. Data adapted from Shaikh et al.[1]

Section 2: Ultrasound-Assisted Synthesis with Biocatalysts

Principle and Application

Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful and green alternative to traditional energy sources. The physical phenomenon responsible for sonochemical effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient high temperatures and pressures, leading to a significant enhancement of mass transfer and reaction rates.[1][2]

This method is particularly effective when paired with heterogeneous catalysts, as the ultrasonic waves can help to keep the catalyst surface clean and active. A prime example is the use of a recyclable, cross-linked chitosan hydrogel as a biocatalyst for thiazole synthesis.[3][4] Chitosan is a biodegradable polymer derived from chitin, making it an environmentally friendly catalytic support.[3] This combination of ultrasound and a biocatalyst offers mild reaction conditions, short reaction times, high yields, and excellent catalyst reusability.[3][4]

Protocol 2: Ultrasound-Assisted Synthesis of Thiazoles Using a Reusable Chitosan Hydrogel Catalyst

This protocol details a green synthesis of thiazole derivatives using ultrasonic irradiation in the presence of a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel as a recyclable biocatalyst.[3]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend the PIBTU-CS hydrogel catalyst (0.1 g) in ethanol (20 mL).

-

Reagent Addition: Add the starting thiosemicarbazide derivative (1.0 mmol) and the appropriate α-haloketone or hydrazonoyl halide (1.0 mmol) to the suspension.

-

Sonication: Place the flask in an ultrasonic bath and irradiate the mixture at a frequency of 40 kHz at 40 °C for 25-40 minutes.[3]

-

Reaction Monitoring: Monitor the reaction's completion by TLC.

-

Catalyst Recovery: After the reaction, separate the PIBTU-CS hydrogel catalyst from the reaction mixture by simple filtration. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

-

Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid residue is the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Data Presentation:

| Cycle | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

Table 2: Reusability of the PIBTU-CS hydrogel catalyst in the ultrasound-assisted synthesis of a model thiazole derivative. The catalyst maintains high activity over several cycles.[3]

Section 3: Green One-Pot Multicomponent Syntheses

Principle and Application

Multicomponent reactions (MCRs) are synthetic strategies in which three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all the starting materials. MCRs are inherently green as they embody the principles of atom and step economy, reducing the number of synthetic steps, purification stages, and overall waste generation.

When combined with other green techniques, such as the use of reusable nanocatalysts and benign solvent systems, MCRs represent a highly sustainable approach to complex molecule synthesis. A facile, green, one-pot synthesis of novel thiazole scaffolds has been developed using reusable NiFe₂O₄ nanoparticles as a catalyst in an ethanol:water solvent system.[5] This method allows for the efficient construction of complex thiazole derivatives from simple starting materials in a single, environmentally friendly operation.[5]

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis is a classic route to thiazoles, and its mechanism provides a basis for understanding many modern variations.

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol 3: One-Pot, Three-Component Synthesis of Thiazoles via Nanocatalysis

This protocol describes the synthesis of complex thiazole derivatives using NiFe₂O₄ nanoparticles as a magnetically recoverable and reusable catalyst.[5]

Step-by-Step Methodology:

-

Catalyst Suspension: In a 50 mL round-bottom flask, add the α-halo carbonyl compound (1.0 mmol), thiosemicarbazide (1.0 mmol), the desired anhydride (1.0 mmol), and NiFe₂O₄ nanoparticles (5 mg).

-

Solvent Addition: Add 10 mL of an ethanol:water (1:1) mixture to the flask.

-

Reaction: Reflux the mixture with stirring at 75 °C for 60 minutes.[5]

-

Reaction Monitoring: Track the progress of the reaction by TLC.

-

Catalyst Separation: After cooling, place a strong magnet against the side of the flask to immobilize the NiFe₂O₄ nanoparticles. Decant the supernatant solution. The catalyst can be washed with ethanol and reused.

-

Product Isolation: Pour the supernatant into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure thiazole derivative.

Data Presentation:

| Entry | Anhydride | Time (min) | Yield (%) |

| 1 | Phthalic Anhydride | 60 | 90 |

| 2 | Succinic Anhydride | 60 | 85 |

| 3 | Maleic Anhydride | 60 | 88 |

| 4 | Pyridine-2,3-dicarboxylic anhydride | 60 | 92 |

Table 3: Yields for the NiFe₂O₄ nanoparticle-catalyzed one-pot synthesis of various thiazole scaffolds. Data from Al-Mokyna, F. A., et al.[5]

Section 4: The Role of Green Solvents in Thiazole Synthesis

Principle and Application

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction. Green chemistry encourages the use of benign solvents such as water, ethanol, and polyethylene glycol (PEG), or even performing reactions under solvent-free conditions.[1][2][6][7]

Water is a particularly attractive green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants may have limited solubility in water, this can sometimes be advantageous, leading to simplified product isolation through precipitation. Several efficient thiazole syntheses have been developed that proceed readily in water, often without the need for a catalyst, highlighting the potential for significant simplification and greening of synthetic protocols.[1]

Protocol 4: Catalyst-Free Synthesis of 2-(Alkylsulfanyl)thiazoles in Water

This protocol provides a simple, high-yielding, and environmentally benign procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles using water as the solvent.[1]

Step-by-Step Methodology:

-

Reagent Combination: In a round-bottom flask equipped with a reflux condenser, mix the dithiocarbamate (1.0 mmol) and the α-halocarbonyl compound (1.1 mmol) in 10 mL of water.

-

Reaction: Heat the mixture to reflux and maintain it for 20 hours (for α-bromoketones) or up to 2 days (for α-chloroketones).

-

Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: After cooling the reaction mixture to room temperature, extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation:

| Entry | α-Halocarbonyl Compound | Time (h) | Yield (%) |

| 1 | Phenacyl bromide | 20 | 90 |

| 2 | 4-Chlorophenacyl bromide | 20 | 88 |

| 3 | 2-Bromo-1-(naphthalen-2-yl)ethanone | 20 | 85 |

| 4 | Phenacyl chloride | 48 | 75 |

Table 4: Yields for the catalyst-free synthesis of 2-(alkylsulfanyl)thiazoles in water. Adapted from Halimehjani et al.[1]

Conclusion and Future Outlook

The transition towards green and sustainable synthetic methods is reshaping the landscape of pharmaceutical research and development. The strategies outlined in this guide—microwave irradiation, sonochemistry, multicomponent reactions, and the use of green catalysts and solvents—demonstrate that environmentally responsible chemistry can also be highly efficient and effective for the synthesis of medicinally important thiazole derivatives. These methods not only reduce the environmental footprint of chemical synthesis but also offer tangible benefits in terms of speed, yield, and cost-effectiveness. As the field continues to evolve, further innovations in areas such as flow chemistry, photocatalysis, and electrochemistry promise to deliver even more elegant and sustainable solutions for the synthesis of thiazoles and other critical heterocyclic scaffolds.[6]

References

-

Kour, B., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-farmaceutyczny i Ekologiczny Przegląd Nauk, 2(1), 1-20.

-

Al-Mokyna, F. A., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.

-

Mohamed, S. K., & El-Sayed, R. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis.

-

Singh, S., et al. (2023). Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives. Orbital: The Electronic Journal of Chemistry, 15(2), 76-81.

-

Mohamed, S. K., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega.

-

Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (n.d.). ScienceDirect.

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

-

Mohamed, S. K., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PMC - NIH.

-

Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. (2021). PubMed.

Sources

- 1. bepls.com [bepls.com]

- 2. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

Application Note: Comprehensive Analytical Characterization of 4-(1,3-Thiazol-2-yl)benzonitrile

Introduction

4-(1,3-Thiazol-2-yl)benzonitrile is a key intermediate in the synthesis of various pharmacologically active molecules, including the non-steroidal anti-inflammatory drug Meloxicam. Its purity and structural integrity are critical for the safety and efficacy of the final drug product. This application note provides a comprehensive guide to the analytical methods for the complete characterization of this compound, ensuring its identity, purity, and quality. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of pharmaceuticals involving this intermediate.

The protocols are developed based on established principles of analytical chemistry and are intended to be self-validating, providing a robust framework for regulatory submissions. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, explaining the rationale behind the selection of specific parameters and methods.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(1,3-Thiazol-2-yl)benzonitrile is fundamental for method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂S | N/A |

| Molecular Weight | 186.24 g/mol | N/A |

| Appearance | Off-white to yellow crystalline powder | N/A |

| Melting Point | 125-128 °C | N/A |

| Solubility | Soluble in methanol, acetonitrile, DMSO, and chloroform. Sparingly soluble in water. | N/A |

| Chemical Structure | N/A |

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are essential for determining the purity of 4-(1,3-Thiazol-2-yl)benzonitrile and for identifying and quantifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) - Purity Assay

HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method is recommended for its versatility and reproducibility.

Rationale for Method Selection: An RP-HPLC method using a C18 column is chosen due to the moderate polarity of the target analyte. The nitrile and thiazole moieties provide sufficient polarity for good interaction with the stationary phase, while the phenyl ring offers hydrophobicity. Acetonitrile is selected as the organic modifier for its low UV cutoff and miscibility with water. The addition of a small amount of formic acid to the mobile phase helps to protonate any residual silanols on the stationary phase, leading to improved peak shape.

Experimental Workflow:

Caption: Workflow for HPLC purity analysis.

Detailed Protocol:

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-18.1 min: 80-30% B, 18.1-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | 254 nm |

| Sample Preparation | 1 mg/mL in Methanol |

-

System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%. The tailing factor should be between 0.8 and 1.5.

-

Data Analysis: Calculate the area percentage of the main peak to determine the purity. Any peak with an area less than 0.05% should be disregarded.

Gas Chromatography-Mass Spectrometry (GC-MS) - Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents.

Rationale for Method Selection: The relatively low molecular weight and potential for volatility of common organic solvents make GC an ideal separation technique. Coupling it with a mass spectrometer allows for the definitive identification of these impurities based on their mass spectra. A headspace sampling technique is preferred to avoid introducing non-volatile matrix components into the GC system.

Experimental Workflow:

Caption: Workflow for GC-MS analysis of volatile impurities.

Detailed Protocol:

-

Instrumentation: A GC system with a headspace autosampler coupled to a mass spectrometer (e.g., a single quadrupole).

-

GC-MS Conditions:

| Parameter | Condition |

| GC Column | DB-624, 30 m x 0.25 mm, 1.4 µm or equivalent |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Transfer Line Temp | 250 °C |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Mass Range | 35-350 amu |

| Headspace Incubation | 80 °C for 15 min |

-

Data Analysis: Identify any detected peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify residual solvents against a standard if their levels are close to regulatory limits.

Spectroscopic Analysis: Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of 4-(1,3-Thiazol-2-yl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Rationale for Method Selection: Both ¹H and ¹³C NMR are fundamental for unambiguous structure confirmation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a unique fingerprint of the molecule.

¹H NMR (400 MHz, CDCl₃):

-

Expected Chemical Shifts (δ, ppm):

-

~8.0-8.2 (d, 2H, aromatic protons ortho to the nitrile group)

-

~7.7-7.9 (d, 2H, aromatic protons meta to the nitrile group)

-

~7.9 (d, 1H, thiazole proton)

-

~7.4 (d, 1H, thiazole proton)

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected Chemical Shifts (δ, ppm):

-

~168 (thiazole C2)

-

~144 (thiazole C4)

-

~135 (aromatic quaternary carbon attached to the thiazole)

-

~132 (aromatic CH)

-

~127 (aromatic CH)

-

~120 (thiazole C5)

-

~118 (nitrile carbon)

-

~112 (aromatic quaternary carbon attached to the nitrile)

-

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Interpretation: Assign the observed signals to the respective protons and carbons in the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Rationale for Method Selection: This technique is rapid and non-destructive. The presence of characteristic absorption bands for the nitrile and thiazole functional groups provides strong evidence for the compound's identity.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2230 | C≡N (Nitrile) | Stretching |

| ~1600, ~1480 | C=C (Aromatic) | Stretching |

| ~1530 | C=N (Thiazole) | Stretching |

| ~3100 | C-H (Aromatic/Thiazole) | Stretching |

Protocol:

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powder directly on the ATR crystal.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Identify the characteristic absorption bands and compare them to reference spectra or theoretical values.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Rationale for Method Selection: The conjugated system of the phenyl and thiazole rings gives rise to characteristic UV absorption. This can be used as a simple and rapid identity test and for quantification using a Beer-Lambert law calibration curve.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) of a known concentration (e.g., 10 µg/mL).

-

Acquisition: Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer.

-

Interpretation: The spectrum should show a maximum absorption (λ_max) characteristic of the conjugated system. This λ_max can be used for quantitative analysis.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.

Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, which will primarily form a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Protocol:

-

Instrumentation: A mass spectrometer with an ESI source, which can be a standalone instrument or coupled with an LC system (LC-MS).

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.

-

Acquisition: Infuse the sample directly into the ESI source or inject it into the LC-MS system. Acquire the mass spectrum in positive ion mode.

-

Interpretation: The base peak should correspond to the protonated molecule [C₁₀H₆N₂S + H]⁺ with a monoisotopic mass of approximately 187.0324. The isotopic pattern should match the theoretical pattern for a molecule containing one sulfur atom.

Thermal Analysis: Melting Point and Thermal Stability

Thermal analysis techniques provide information on the physical properties and stability of the compound at different temperatures.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of the compound.

Rationale for Method Selection: The melting point is a key physical property that can indicate the purity of a crystalline solid. A sharp melting endotherm is characteristic of a pure substance. Impurities will typically broaden the melting range and lower the melting point.

Protocol:

-

Instrumentation: A calibrated DSC instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Interpretation: The onset temperature of the melting endotherm is taken as the melting point. The sharpness of the peak is an indicator of purity.

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the complete characterization of 4-(1,3-Thiazol-2-yl)benzonitrile. The combination of chromatographic, spectroscopic, and thermal analysis techniques ensures the unambiguous identification, purity assessment, and quality control of this important pharmaceutical intermediate. Adherence to these protocols will facilitate the development of robust and reliable manufacturing processes and support regulatory filings.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS Q3C(R8). [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile

Welcome to the technical support center for the synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions related to this synthesis. Our goal is to empower you to improve your reaction yields and obtain a high-purity final product.

Introduction to the Synthesis

The synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile is a critical process in the development of various pharmaceutical compounds. The most common and reliable method for constructing the thiazole ring in this molecule is the Hantzsch thiazole synthesis.[1] This classical reaction involves the condensation of an α-haloketone with a thioamide. For the specific synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile, the key starting materials are 4-cyanothiobenzamide and an α-haloacetophenone derivative, typically 2-bromo-4'-cyanoacetophenone.

The overall reaction scheme is presented below:

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile for Researchers and Drug Development Professionals

Introduction: The Significance of 4-(1,3-Thiazol-2-yl)benzonitrile

4-(1,3-Thiazol-2-yl)benzonitrile is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, imparts unique physicochemical properties to the molecule, influencing its biological activity and material characteristics. The nitrile group, a strong electron-withdrawing substituent, further modulates the electronic nature of the aromatic system, making this compound a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential therapeutic agents and functional materials. Given its importance, the efficient and scalable synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile is a critical consideration for researchers in both academic and industrial settings. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Methodology 1: The Hantzsch Thiazole Synthesis - A Classic and Reliable Approach

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring.[1] The core of this reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile, this translates to the reaction between 2-bromo-1-(4-cyanophenyl)ethanone and thioformamide.

Reaction Scheme:

Caption: General scheme of the Hantzsch synthesis for 4-(1,3-Thiazol-2-yl)benzonitrile.

Mechanistic Insights

The Hantzsch synthesis proceeds through a well-established mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon, forming a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic thiazole ring. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and facilitate the reaction upon heating.

Experimental Protocol: Synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile via Hantzsch Reaction

Part A: Synthesis of 2-bromo-1-(4-cyanophenyl)ethanone

This key intermediate can be prepared from the commercially available 4-cyanoacetophenone through bromination.

-

Materials: 4-cyanoacetophenone, Chloroform, Sulfuric acid (concentrated), Bromine.

-

Procedure:

-

Dissolve 4-cyanoacetophenone in chloroform at 65°C.

-

Carefully add concentrated sulfuric acid to the solution with stirring.

-

After 10 minutes, add bromine dropwise to the reaction mixture.

-

Maintain the reaction at 65°C for 5 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution, dry over magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield 2-bromo-1-(4-cyanophenyl)ethanone.[2]

-

Part B: Hantzsch Thiazole Synthesis

-

Materials: 2-bromo-1-(4-cyanophenyl)ethanone, Thioformamide, Absolute Ethanol.

-

Procedure:

-

Dissolve an equimolar amount of 2-bromo-1-(4-cyanophenyl)ethanone and thioformamide in absolute ethanol.

-

Reflux the reaction mixture for 3 to 3.5 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.[3]

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-(1,3-Thiazol-2-yl)benzonitrile.

-

Performance and Considerations

The Hantzsch synthesis is a robust and high-yielding method for the preparation of a wide variety of thiazole derivatives.[1] The starting materials are generally accessible, and the reaction conditions are relatively straightforward. However, the handling of α-haloketones requires care as they are lachrymatory and corrosive. The purification of the final product is typically achieved through recrystallization, leading to a high-purity compound.

Methodology 2: Alternative Synthetic Strategies

While the Hantzsch synthesis is a dominant method, other strategies exist for the synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile. These can offer advantages in terms of starting material availability, reaction conditions, or the avoidance of hazardous reagents.

Alternative Route 1: From 4-Cyanothiobenzamide

An alternative application of the Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thioamide, where the aryl group is part of the thioamide. In this case, 4-cyanothiobenzamide would be reacted with an α-haloacetaldehyde or its equivalent.

Reaction Scheme:

Caption: Alternative Hantzsch route using 4-cyanothiobenzamide.

Considerations: The feasibility of this route depends on the availability and stability of 4-cyanothiobenzamide and a suitable C2-synthon like chloroacetaldehyde. The synthesis of 4-cyanothiobenzamide can be achieved from 4-cyanobenzonitrile and a sulfur source. This approach might be advantageous if 4-cyanothiobenzamide is more readily available or easier to handle than 2-bromo-1-(4-cyanophenyl)ethanone.

Alternative Route 2: Multicomponent Reactions

Modern synthetic chemistry often favors multicomponent reactions (MCRs) due to their efficiency and atom economy. A potential MCR for the synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile could involve the one-pot reaction of 4-cyanobenzaldehyde, a source of sulfur (like elemental sulfur), and an amine, along with a C2-component.

Conceptual Workflow:

Caption: Conceptual workflow for a multicomponent synthesis.

Considerations: The development of a successful MCR requires careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature. While potentially more efficient, establishing a robust and high-yielding MCR can be more challenging than traditional stepwise syntheses. However, the benefits in terms of reduced waste and operational simplicity are significant.

Comparative Analysis of Synthesis Methods

| Feature | Hantzsch Synthesis (Route 1) | Alternative Hantzsch (Route 2) | Multicomponent Reaction |

| Starting Materials | 2-bromo-1-(4-cyanophenyl)ethanone, Thioformamide | 4-Cyanothiobenzamide, α-Haloacetaldehyde | 4-Cyanobenzaldehyde, Sulfur, Amine, C2-synthon |

| Number of Steps | Two (precursor synthesis + cyclization) | Two (precursor synthesis + cyclization) | One-pot |

| Reaction Conditions | Reflux in ethanol | Typically requires heating | Requires optimization of catalyst and conditions |

| Yield | Generally high | Dependent on precursor stability and reactivity | Variable, requires optimization |

| Scalability | Well-established and scalable | Potentially scalable | Can be challenging to scale up |

| Safety/Handling | α-haloketones are lachrymatory | α-Haloacetaldehydes can be unstable | Depends on specific reagents used |

| Generality | Very general for thiazole synthesis | General for thiazole synthesis | Often specific to a narrow range of substrates |

Conclusion and Future Perspectives

The Hantzsch thiazole synthesis remains the most reliable and well-documented method for the preparation of 4-(1,3-Thiazol-2-yl)benzonitrile. Its procedural simplicity, high yields, and the accessibility of starting materials make it the preferred choice for many applications. The synthesis of the key intermediate, 2-bromo-1-(4-cyanophenyl)ethanone, is also straightforward.

Alternative methods, such as the use of 4-cyanothiobenzamide or the development of multicomponent reactions, offer intriguing possibilities for process optimization, particularly in the context of green chemistry and large-scale production. Future research in this area should focus on developing catalytic and more atom-economical methods to further enhance the efficiency and sustainability of the synthesis of this important building block. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity.

References

- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.

- Bradsher, C. K. The Hantzsch Thiazole Synthesis. In Name Reactions in Heterocyclic Chemistry; Li, J. J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2005; pp 268–276.

-

Al-Ghorbani, M.; et al. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Adv.2020 , 10, 36945-36957.[3]

-

Qing, W.-X.; Zhang, W. 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallogr. Sect. E Struct. Rep. Online2009 , 65 (11), o2837.[2]

Sources

A Senior Application Scientist's Guide to Thiazole-Based Enzyme Inhibitors: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form a wide range of interactions have made it a cornerstone in the design of numerous enzyme inhibitors with diverse therapeutic applications.[1][2] This guide provides a comparative analysis of thiazole-based inhibitors targeting key enzyme families, offering insights into their potency, selectivity, mechanism of action, and the experimental methodologies used for their evaluation. We will delve into the intricacies of their interactions with kinases and carbonic anhydrases, supported by structural data and detailed protocols to empower your research and development endeavors.

The Thiazole Scaffold: A Versatile Tool for Enzyme Inhibition

The thiazole moiety's prevalence in clinically approved drugs, such as the anticancer agents dasatinib and dabrafenib, underscores its significance in modern drug discovery.[1][3][4] Its aromatic nature, combined with the presence of heteroatoms, allows for a multitude of chemical modifications, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties.[5] Molecules incorporating the thiazole ring can act as ATP-competitive inhibitors, allosteric modulators, or directly participate in catalytic mechanisms, showcasing their remarkable versatility.[6][7]

I. Comparative Analysis of Thiazole-Based Kinase Inhibitors

Protein kinases, crucial regulators of cellular signaling, are prominent targets in cancer therapy. Thiazole-based compounds have emerged as potent inhibitors of both receptor tyrosine kinases (RTKs) and serine/threonine kinases.[8][9]

A. Receptor Tyrosine Kinase (RTK) Inhibitors

1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thiazole-containing compounds have shown potent inhibitory activity against VEGFR-2.

| Compound Class | Example Inhibitor | Target Enzyme | IC50 | Reference Compound | IC50 |

| Benzothiazole-urea | Compound 6b | VEGFR-2 | 0.014 µM | Sorafenib | 0.027 µM |

| Benzothiazole-urea | Compound 7a | VEGFR-2 | 0.027 µM | Cabozantinib | 0.004 µM |

| Pyrimidine-carbonitrile | Compound 91b | VEGFR-2 | 0.53 µM | Sorafenib | 0.19 µM |

| Pyrimidine-carbonitrile | Compound 91e | VEGFR-2 | 0.61 µM | Sorafenib | 0.19 µM |

Table 1: Comparative inhibitory potencies of selected thiazole-based compounds against VEGFR-2.[7][10]

The benzothiazole-urea scaffold, in particular, has yielded highly potent VEGFR-2 inhibitors, with some compounds demonstrating comparable or superior activity to the multi-kinase inhibitor sorafenib.[7] The urea linker and the planar benzothiazole ring are key structural features that contribute to high-affinity binding within the ATP-binding pocket of the kinase.[7]

2. Epidermal Growth Factor Receptor (EGFR)

EGFR is another critical RTK involved in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Thiazole-based inhibitors have also demonstrated significant potential in targeting this kinase.

| Compound Class | Example Inhibitor | Target Enzyme | IC50 | Reference Compound | IC50 |

| Benzothiazole-urea | Compound 7a | EGFR | 0.86 µM | Sorafenib | 4.38 µM |

| Benzothiazole-urea | Compound 6b | EGFR | 0.94 µM | Sorafenib | 4.38 µM |

Table 2: Comparative inhibitory potencies of selected thiazole-based compounds against EGFR.[7]

Notably, some benzothiazole-urea derivatives exhibit dual inhibitory activity against both VEGFR-2 and EGFR, which can be a valuable strategy to overcome resistance mechanisms in cancer.[7]

B. Serine/Threonine Kinase Inhibitors

1. Cyclin-Dependent Kinases (CDKs)

CDKs are central to the regulation of the cell cycle, and their aberrant activity is a common feature of cancer. Thiazole-containing molecules have been developed as potent CDK inhibitors.

| Compound Class | Example Inhibitor | Target Enzyme | IC50 | Selectivity |

| 4-Thiazol-2-anilinopyrimidine | Compound 12u | CDK9 | 7 nM | >80-fold vs CDK2 |

Table 3: Inhibitory potency and selectivity of a thiazole-based CDK9 inhibitor.[11][12]

The high potency and selectivity of compounds like 12u for CDK9 over other CDKs highlight the potential for developing targeted therapies with reduced off-target effects.[11][12] Structural studies have provided a rationale for this selectivity, revealing subtle differences in the ATP-binding pockets of CDK isoforms that can be exploited by carefully designed thiazole-based inhibitors.[13]

2. B-Raf Kinase

The B-Raf kinase is a key component of the MAPK/ERK signaling pathway, and the V600E mutation is a common driver of melanoma and other cancers. Dabrafenib, an FDA-approved drug, is a potent thiazole-containing inhibitor of B-RafV600E.

| Drug | Target Enzyme | IC50 |

| Dabrafenib | B-RafV600E | 0.8 nM |

| Dabrafenib | Wild-type B-Raf | 3.2 nM |

Table 4: Inhibitory potency of Dabrafenib against mutant and wild-type B-Raf.[14]

The crystal structure of dabrafenib in complex with B-RafV600E reveals that the thiazole ring plays a critical role in anchoring the inhibitor within the ATP-binding site.[15][16][17]

C. Multi-Kinase Inhibition: The Case of Dasatinib

Dasatinib is a clinically approved thiazole-containing drug that exemplifies the concept of multi-kinase inhibition. It potently inhibits a range of kinases, including BCR-Abl, Src family kinases, c-Kit, and PDGFR.[18] This broad-spectrum activity is particularly effective in treating chronic myeloid leukemia (CML), including cases resistant to other inhibitors like imatinib.[18]

| Drug | Primary Targets | Therapeutic Use |

| Dasatinib | BCR-Abl, Src family kinases | Chronic Myeloid Leukemia (CML) |

Table 5: Profile of the multi-kinase inhibitor Dasatinib.

The co-crystal structure of dasatinib with the Abl kinase domain reveals that the aminothiazole moiety forms key hydrogen bonds within the ATP-binding pocket, contributing to its high-affinity binding.[13][19][20]

II. Comparative Analysis of Thiazole-Based Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and more recently, as anticancer agents.[1][21][22]

The sulfonamide group is a classic zinc-binding pharmacophore for CA inhibitors, and many thiazole-based sulfonamides have been developed.

| Compound Class | Example Inhibitor | Target Enzyme | IC50 | Reference Compound | IC50 |

| Thiazole-methylsulfonyl | Compound 2a | hCA I | 39.38 µM | Acetazolamide | 18.11 µM |

| Thiazole-methylsulfonyl | Compound 2h | hCA II | 39.16 µM | Acetazolamide | 20.65 µM |

Table 6: Comparative inhibitory potencies of selected thiazole-based compounds against human carbonic anhydrase isoforms I and II.[1]

While these initial compounds show moderate potency, the thiazole scaffold provides a versatile platform for further optimization to enhance inhibitory activity and isoform selectivity.[1] The crystal structure of the classic CA inhibitor acetazolamide bound to human carbonic anhydrase II reveals the sulfonamide group coordinating to the active site zinc ion, providing a blueprint for the design of new inhibitors.[3][23][24][25]

III. Experimental Protocols for Inhibitor Evaluation

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for the evaluation of enzyme inhibitors.

A. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the in vitro potency of kinase inhibitors.

Principle: The assay measures the transfer of the γ-phosphate from ATP to a specific substrate by the kinase. Inhibition is quantified by a decrease in substrate phosphorylation.

Workflow Diagram:

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology: [4][7][11][26][27][28][29]

-

Reagent Preparation:

-

Prepare a 2x kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.2 mg/mL BSA).

-

Prepare a 2x substrate solution in kinase buffer. The substrate can be a generic peptide or a specific protein.

-

Prepare a 4x solution of the thiazole-based inhibitor in an appropriate solvent (e.g., DMSO).

-

Prepare a 4x ATP solution in kinase buffer. The concentration should be at or near the Km for the specific kinase.

-

-

Assay Plate Setup (96-well or 384-well plate):

-

Add 5 µL of the 4x inhibitor solution to the test wells.

-

Add 5 µL of solvent (e.g., DMSO) to the control wells (0% inhibition) and background wells (no kinase).

-

Add 10 µL of the 2x kinase solution to the test and control wells. Add 10 µL of kinase buffer to the background wells.

-

Add 10 µL of the 2x substrate solution to all wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Initiate Kinase Reaction:

-

Add 5 µL of the 4x ATP solution to all wells to start the reaction.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction and detect the amount of product formed. A common method is to measure the amount of ADP produced using a commercial kit like ADP-Glo™ (Promega).

-

Add the ADP-Glo™ Reagent to all wells and incubate as per the manufacturer's instructions.

-

Add the Kinase Detection Reagent and incubate.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal from all readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the control (0% inhibition) and background (100% inhibition) wells.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

B. Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the esterase activity of carbonic anhydrase, which hydrolyzes p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol. The rate of color formation is proportional to the enzyme activity.[16][30][31][32]

Workflow Diagram:

Caption: Workflow for the carbonic anhydrase inhibition assay.

Step-by-Step Methodology: [16][30][31][32]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6).

-

Prepare a stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile or DMSO (e.g., 20 mM).

-

Prepare serial dilutions of the thiazole-based inhibitor in the assay buffer.

-

Prepare a solution of purified carbonic anhydrase in the assay buffer.

-

-

Assay Plate Setup (96-well plate):

-

Add 170 µL of assay buffer to each well.

-

Add 10 µL of the inhibitor solution to the test wells. Add 10 µL of buffer to the control wells.

-

Add 10 µL of the carbonic anhydrase solution to the test and control wells.

-

-

Initiate Reaction and Measurement:

-

Initiate the reaction by adding 10 µL of the pNPA stock solution to each well.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) for each well from the linear portion of the absorbance versus time plot.

-

Calculate the percent inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

IV. Selectivity and Off-Target Effects

A critical aspect of drug development is understanding the selectivity of an inhibitor. While multi-kinase inhibitors like dasatinib have therapeutic benefits, off-target effects can lead to toxicity.[2] Thiazole-based compounds, due to their diverse interaction capabilities, can sometimes exhibit activity against multiple targets.[6]

Kinase Selectivity Profiling: To assess selectivity, inhibitors are typically screened against a large panel of kinases.[28] This provides a "kinome" scan and reveals the inhibitor's specificity. For example, a highly selective inhibitor will show potent inhibition of the primary target with minimal activity against other kinases in the panel.

Toxicity of the Thiazole Scaffold: While generally considered a safe and versatile scaffold, some thiazole-containing compounds have been associated with toxicity. This can arise from the metabolic activation of the thiazole ring by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can covalently modify cellular macromolecules.[5][23] Therefore, it is crucial to evaluate the metabolic stability and potential for reactive metabolite formation early in the drug discovery process.

V. Clinically Approved Thiazole-Containing Enzyme Inhibitors

The therapeutic success of thiazole-based drugs validates the importance of this scaffold in medicinal chemistry.

| Drug Name | Enzyme Target(s) | Therapeutic Area |

| Dasatinib | BCR-Abl, Src family kinases | Oncology (CML) |

| Dabrafenib | B-RafV600E | Oncology (Melanoma) |

| Riluzole | (Mechanism not fully elucidated, affects glutamate signaling) | Neurology (ALS) |

| Pramipexole | Dopamine D2/D3 receptor agonist | Neurology (Parkinson's Disease) |

| Sulfathiazole | Dihydropteroate synthase | Infectious Diseases (Antibacterial) |

Table 7: Examples of FDA-approved drugs containing a thiazole moiety.[1][3][12][14][33][34][35]

Conclusion

The thiazole scaffold continues to be a rich source of novel and effective enzyme inhibitors. This guide has provided a comparative overview of thiazole-based inhibitors targeting kinases and carbonic anhydrases, highlighting their potency, mechanisms of action, and the experimental approaches for their evaluation. The provided protocols and structural insights aim to equip researchers with the necessary knowledge to advance their drug discovery programs. As our understanding of disease biology and enzyme structure deepens, the rational design of next-generation thiazole-based inhibitors holds immense promise for the development of more selective and efficacious therapies.

References

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. 2019-05-04.

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.

- Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules.

- Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. 2026-01-22.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry. 2012-12-20.

- Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransform

- Refined structure of the acetazolamide complex of human carbonic anhydrase II

-

5CSW: B-RAF in complex with Dabrafenib. RCSB PDB. 2016-03-09. Available from: [Link].

- New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. Molecules.

-

7N9G: Crystal structure of the Abl 1b Kinase domain in complex with Dasatinib and Imatinib. RCSB PDB. 2022-04-27. Available from: [Link].

- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.

- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

- The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Advances.

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link].

- (PDF) Neutron Diffraction of Acetazolamide-Bound Human Carbonic Anhydrase II Reveals Atomic Details of Drug Binding.

- Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry. 2020-02-15.

- In vitro VEGFR-2 inhibitory assay.

- Structure of dasatinib complex. A, overview of the three-dimensional...

- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances.

- Thiazole Ring—A Biologically Active Scaffold. Molecules.

- X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate.

- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. 2013-01-09.

- Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry.

- A review on thiazole based compounds andamp; it's pharmacological activities. 2024-10-23.

- I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do ?.

- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry.

-

In vitro kinase assay. Protocols.io. 2023-09-23. Available from: [Link].

-

Kinase Selectivity Panels. Reaction Biology. Available from: [Link].

-

4XV2: B-Raf Kinase V600E oncogenic mutant in complex with Dabrafenib. RCSB PDB. 2015-10-28. Available from: [Link].

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.

- Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores.

-

2GQG: X-ray Crystal Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain. RCSB PDB. 2006-11-21. Available from: [Link].

- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. 2011-03-21.

- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition

- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. 2023-05-10.

- Dabrafenib. Wikipedia.

- Currently available FDA‐approved anti‐tubercular drugs.[8–13].

Sources

- 1. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 13. Structure of the ABL2/ARG kinase in complex with dasatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dabrafenib - Wikipedia [en.wikipedia.org]

- 15. rcsb.org [rcsb.org]

- 16. researchgate.net [researchgate.net]

- 17. rcsb.org [rcsb.org]

- 18. rcsb.org [rcsb.org]

- 19. rcsb.org [rcsb.org]

- 20. researchgate.net [researchgate.net]

- 21. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 23. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. In vitro kinase assay [protocols.io]

- 28. reactionbiology.com [reactionbiology.com]

- 29. application.wiley-vch.de [application.wiley-vch.de]

- 30. researchgate.net [researchgate.net]

- 31. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Structures of lactate dehydrogenase A (LDHA) in apo, ternary and inhibitor-bound forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

Safety Operating Guide

Navigating the Unseen: A Safety and Handling Guide for 4-(1,3-Thiazol-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel compounds like 4-(1,3-Thiazol-2-yl)benzonitrile represent both promise and peril. As a Senior Application Scientist, my priority is to equip you with the critical knowledge to handle such chemicals with the utmost safety and precision. This guide moves beyond a simple checklist, offering a deep dive into the why behind each safety protocol, ensuring a self-validating system of protection for you and your team.

Hazard Profile: A Synthesis of Structural Analogs

The primary hazards associated with 4-(1,3-Thiazol-2-yl)benzonitrile are inferred from its core structures: the benzonitrile group and the thiazole ring. Benzonitrile and its derivatives are consistently classified as:

-

Harmful if swallowed, in contact with skin, or if inhaled. [1][2]

-

Causes skin and eye irritation. [2]

-

Combustible liquid.

The thiazole moiety, a common scaffold in bioactive molecules, does not inherently suggest a reduction in these hazards and can be associated with a range of biological activities.[3][4][5] Therefore, a cautious approach is paramount.

Table 1: Inferred Hazard Classification for 4-(1,3-Thiazol-2-yl)benzonitrile

| Hazard Class | GHS Category (Inferred) | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Flammability | Category 4 | H227: Combustible liquid |

Personal Protective Equipment (PPE): Your First Line of Defense

Engineering controls, such as fume hoods, are the primary method for exposure control. However, appropriate PPE is mandatory to mitigate residual risks.

-

Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended, especially when handling larger quantities or for prolonged periods. Always inspect gloves for tears or punctures before use.

-

Eye and Face Protection: Chemical splash goggles are essential.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

-

Skin and Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.[6]

-

Respiratory Protection: All handling of 4-(1,3-Thiazol-2-yl)benzonitrile powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

Operational Plan: From Receipt to Experiment

A systematic workflow is critical to minimizing exposure and ensuring safe handling.

Caption: A step-by-step workflow for the safe handling of 4-(1,3-Thiazol-2-yl)benzonitrile.

Step-by-Step Handling Protocol:

-

Preparation:

-

Before handling, ensure you have read and understood this safety guide and the SDS of any solvents or reagents you will be using.

-

Designate a specific area within a chemical fume hood for the handling of this compound.

-

Assemble all necessary equipment and reagents before starting.

-

Ensure a safety shower and eyewash station are readily accessible.

-

-